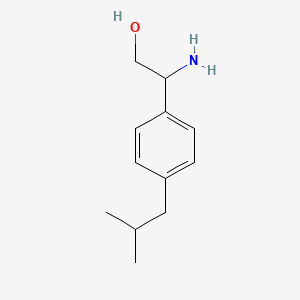![molecular formula C18H19N5 B13518275 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is a complex organic compound with a molecular formula of C18H19N5. This compound is characterized by the presence of pyridine rings and amine groups, making it a versatile ligand in coordination chemistry. It is often used in the synthesis of metal complexes due to its ability to form stable chelates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of water and extraction with dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve careful control of reaction temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a chelating agent in biological systems and its role in enzyme inhibition.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The compound’s pyridine rings and amine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A simpler analog with similar chelating properties.
2,2’-Dipicolylamine: Another related compound with two pyridine rings and similar coordination chemistry.
N,N-Bis(pyridin-2-ylmethyl)amine: A compound with similar structure but different substitution patterns on the pyridine rings.
Uniqueness
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is unique due to its specific arrangement of pyridine rings and amine groups, which confer distinct chelating properties and reactivity
Properties
Molecular Formula |
C18H19N5 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-amine |
InChI |
InChI=1S/C18H19N5/c19-18-9-5-8-17(22-18)14-23(12-15-6-1-3-10-20-15)13-16-7-2-4-11-21-16/h1-11H,12-14H2,(H2,19,22) |
InChI Key |
QOCRBMGSQCAOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC(=CC=C2)N)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



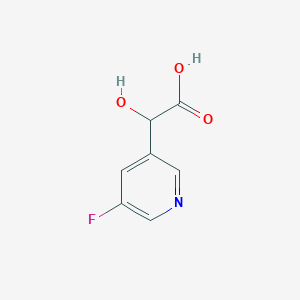

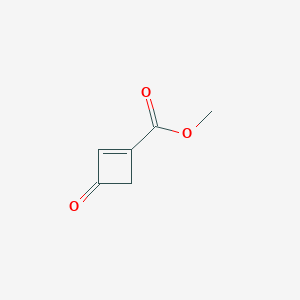
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)


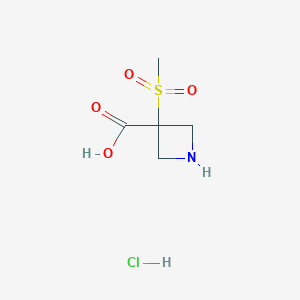
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
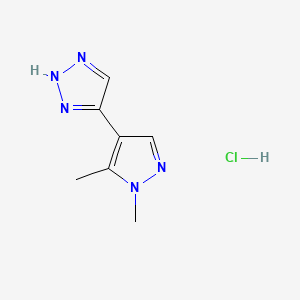

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
